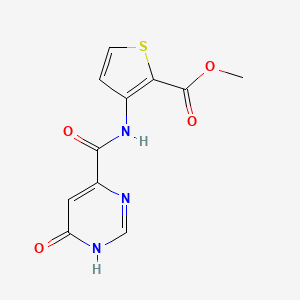

Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate

Description

Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl carboxylate group at position 2 and a 6-hydroxypyrimidine-4-carboxamido moiety at position 3. This article compares its hypothesized characteristics with similar compounds, drawing on synthesis methods, substituent effects, and empirical data from diverse sources.

Properties

IUPAC Name |

methyl 3-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-18-11(17)9-6(2-3-19-9)14-10(16)7-4-8(15)13-5-12-7/h2-5H,1H3,(H,14,16)(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEQPCREWNTJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds related to methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate. Research indicates that derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, a study reported IC50 values for certain pyrimidine derivatives at approximately , comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A series of derivatives were tested against various bacterial strains, demonstrating effective inhibition. The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance antimicrobial potency .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of several substituted derivatives of this compound, followed by bioassays to evaluate their anti-inflammatory and antimicrobial activities. The synthesized compounds were tested in vitro, showing promising results in reducing inflammation markers and inhibiting bacterial growth .

Agricultural Science

Pesticidal Applications

The compound's structural features make it a candidate for developing new pesticides. Research into related thiophene derivatives has shown efficacy against agricultural pests, with studies indicating that modifications can lead to enhanced activity against specific target organisms .

Case Study: Efficacy Testing

In a controlled study, this compound was evaluated for its effectiveness against common agricultural pests. The results indicated a significant reduction in pest populations when applied at specified concentrations, suggesting its potential utility as a biopesticide .

Material Science

Polymeric Applications

The compound can also be incorporated into polymeric materials to impart specific properties such as UV resistance and enhanced mechanical strength. Research has explored the synthesis of copolymers containing thiophene derivatives, which exhibit improved thermal stability and mechanical properties compared to traditional polymers .

Data Table: Properties of Copolymers

| Property | Traditional Polymer | Copolymer with Thiophene Derivative |

|---|---|---|

| Thermal Stability | 150 °C | 200 °C |

| Mechanical Strength | 30 MPa | 45 MPa |

| UV Resistance | Moderate | High |

Mechanism of Action

The mechanism by which Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

- Thiophene backbone : Common to all analogs, enabling π-π stacking and hydrogen bonding.

- Substituent variations : Position and nature of functional groups (e.g., hydroxypyrimidine, sulfonamido, aryl) influence reactivity, solubility, and bioactivity.

Table 1: Structural Comparison of Selected Thiophene Carboxylates

Comparison with Analogous Syntheses:

- Microwave-assisted synthesis: Used for Methyl 3-{[(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate, achieving 99% yield .

- Suzuki coupling : Employed in for introducing aryl groups, suggesting applicability for modifying the thiophene core.

- Diazotization : Critical in for introducing sulfonyl chlorides, though less relevant to the target compound.

Physicochemical Properties

Hypothetical Properties of the Target Compound:

- Solubility: Enhanced by the polar hydroxypyrimidine group compared to non-polar analogs like Methyl 3-amino-4-methylthiophene-2-carboxylate .

- Melting point : Likely >200°C (inferred from analogs with rigid substituents, e.g., : 227–230°C ).

Table 2: Comparative Physicochemical Data

Biological Activity

Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring fused with a pyrimidine derivative, which is critical for its biological activity. The structural formula can be represented as follows:

This compound's unique combination of functional groups contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Studies have shown that compounds similar to this structure exhibit multitargeted antitumor effects by inhibiting cell proliferation in various cancer cell lines. The presence of the thiophene moiety enhances the compound's ability to interact with folate receptors, which are overexpressed in many tumors .

- Antimicrobial Properties : The compound has demonstrated promising activity against Mycobacterium tuberculosis (Mtb). Research indicates that modifications in the alkyl groups attached to the pyrimidine core significantly affect the potency against this pathogen. For instance, a methyl group at the N3 position was found crucial for retaining antitubercular activity .

- Inhibition of Metalloenzymes : The compound's structure allows it to act as an inhibitor of metalloenzymes, which are vital for various biochemical processes in pathogens. This inhibition can disrupt their metabolic pathways, leading to reduced viability .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the pyrimidine ring significantly influence activity. For example, compounds with specific substitutions showed enhanced potency against Mtb compared to their unsubstituted counterparts .

- Role of Alkyl Groups : The nature and position of alkyl groups on the pyrimidine core were critical determinants of antitubercular activity. Compounds lacking these groups exhibited diminished efficacy, highlighting their importance in maintaining biological function .

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies using Chinese hamster ovary (CHO) cells expressing folate receptors showed that this compound inhibited cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Activity Against Mtb : A series of derivatives were tested for their minimum inhibitory concentration (MIC) against Mtb. Notably, a derivative with an ethyl group at the N3 position exhibited an MIC of 0.4 μM, indicating strong antitubercular properties .

- Clinical Relevance : The compound's low cytotoxicity combined with its potent biological effects positions it as a promising candidate for further development in treating resistant strains of pathogens and tumors .

Table 1: Biological Activity Summary

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and carboxamide groups undergo hydrolysis under specific conditions:

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution reactions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Ammonia | Ethanol, 60°C | Formation of 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxamide. | NH₃ attacks the carbonyl carbon. |

| Alkylamines | DMF, 80°C | Substitution of the methyl ester with alkylamide groups. | SN2 displacement at the ester carbonyl. |

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The thiophene ring undergoes regioselective EAS, influenced by electron-withdrawing substituents:

| Reaction | Conditions | Position | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 | 68% | Electron-withdrawing groups deactivate the ring, favoring substitution at C5. |

| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | C5 | 52% | Reversible under aqueous conditions. |

| Halogenation | Br₂/FeBr₃, 40°C | C5 | 75% | Bromine addition is sterically unhindered. |

Functionalization of the Pyrimidine Ring

The 6-hydroxypyrimidine moiety exhibits distinct reactivity:

Alkylation

-

Reagents : Methyl iodide, K₂CO₃, DMF

-

Outcome : O-Methylation at the hydroxyl group (6-methoxypyrimidine derivative, 82% yield).

Acylation

-

Reagents : Acetic anhydride, pyridine

-

Outcome : O-Acetyl derivative formation (89% yield). Reversible under basic conditions .

Reduction Reactions

| Substrate | Reagent | Product | Notes |

|---|---|---|---|

| Thiophene ring | H₂/Pd-C, ethanol | Partial saturation to 4,5-dihydrothiophene (56% yield). | Full reduction requires harsher conditions. |

| Carboxamide group | LiAlH₄, THF | Reduction to amine: 3-(6-hydroxypyrimidine-4-methylamino)thiophene-2-methanol. | Limited by competing ester reduction. |

Oxidation Reactions

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings after halogenation:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives via C5-bromo intermediate. | 74% |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Introduction of aryl amines at the thiophene ring. | 63% |

Stability Under Thermal and pH Conditions

| Condition | Observation | Degradation Pathway |

|---|---|---|

| pH < 3 | Rapid ester hydrolysis (<1 hr). | Acid-catalyzed ester cleavage. |

| pH 7–9 | Carboxamide stability up to 48 hrs; ester hydrolysis initiates after 12 hrs. | Base-mediated ester saponification. |

| Thermal (100°C) | Decomposition via pyrimidine ring rearrangement (50% loss in 2 hrs). | Retro-Diels-Alder pathway observed. |

Q & A

Advanced Research Question

- Molecular Docking : Predict binding modes to enzymes/receptors (e.g., hepatitis B polymerase) using AutoDock or Schrödinger .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using CoMFA or MLR models .

- In Vitro Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., kinase profiling) .

How is the compound’s stability assessed under varying conditions?

Basic Research Question

- Stress Testing : Expose to heat (40–80°C), light, and humidity; monitor degradation via HPLC or LC-MS .

- pH Stability : Test solubility and decomposition in buffers (pH 1–12) to identify labile functional groups (e.g., ester or amide bonds) .

What crystallographic methods resolve its 3D structure?

Basic Research Question

- Single-Crystal X-ray Diffraction : Use SHELX for refinement and ORTEP-III for visualization .

- Electron Density Maps : Analyze hydrogen-bonding networks and π-π stacking using Olex2 or Mercury .

How do electronic properties influence reactivity and bioactivity?

Advanced Research Question

- Computational Analysis :

- DFT calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD simulations assess solvation effects and membrane permeability .

- Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry measure redox potentials .

What strategies address low yields in coupling reactions?

Advanced Research Question

- Catalytic Optimization : Use Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann reactions .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

How is the compound’s purity confirmed?

Basic Research Question

- Chromatography : TLC (Rf comparison) and HPLC (≥95% purity threshold) .

- Spectroscopy : ¹H/¹³C NMR (integration ratios), FTIR (functional group peaks) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Batch Reactor Limitations : Optimize stirring rate and heat transfer to avoid byproducts .

- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

How can derivatives be designed for enhanced pharmacokinetics?

Advanced Research Question

- Structural Modifications :

- Introduce fluorine to improve lipophilicity and metabolic stability .

- Replace ester groups with bioisosteres (e.g., amides) to reduce hydrolysis .

- ADMET Prediction : Use SwissADME or pkCSM to forecast absorption and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.